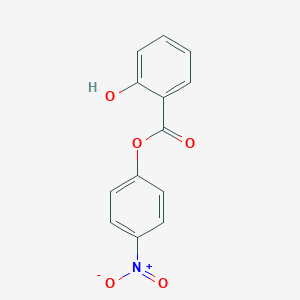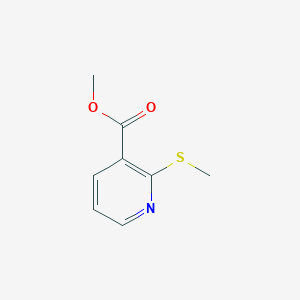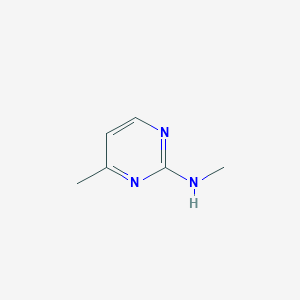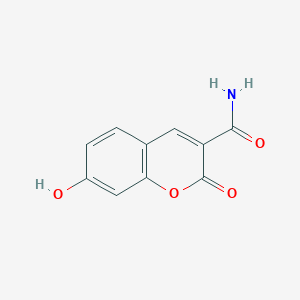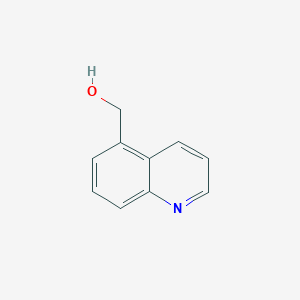
Quinolin-5-ylmethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and diverse. Paper describes the synthesis of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives. These compounds were synthesized for the first time and involved the use of tetrazolo[1,5-a]quinoline derivatives. The synthesis process was elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, 31P NMR, and mass spectral data.
In paper , a green and efficient synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives is presented. This synthesis was achieved through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile, catalyzed by ammonium acetate in ethanol. The method is noted for its simplicity, mild reaction conditions, short reaction time, and minimal environmental impact.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure combining benzene and pyridine rings. The derivatives mentioned in the papers have additional functional groups attached to the quinoline core, which are responsible for their biological activity and chemical properties. The structure of these derivatives was confirmed using various spectroscopic techniques as mentioned in paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives are typically condensation reactions, as seen in paper . These reactions often require catalysts, such as ammonium acetate, to proceed efficiently. The presence of functional groups like cyano and ethoxyphosphono groups in the derivatives indicates that these compounds can undergo further chemical reactions, potentially leading to a wide range of biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of quinolin-5-ylmethanol specifically are not detailed in the provided papers, the properties of quinoline derivatives in general can be inferred. These compounds often exhibit significant antibacterial and antifungal activity, as demonstrated by the in vitro antimicrobial activities investigated in paper . The presence of various substituents on the quinoline core can influence the solubility, stability, and reactivity of these compounds, which in turn affects their biological efficacy.
Relevant Case Studies
The papers provided do not detail specific case studies; however, the antimicrobial activities of the synthesized quinoline derivatives were investigated against various microorganisms. In paper , the derivatives showed significant antibacterial and antifungal activity against organisms such as Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest potential applications of quinoline derivatives in the development of new antimicrobial agents.
Aplicaciones Científicas De Investigación
- Medicinal Chemistry
- Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
- Synthetic approaches are being used to prepare and improve bioactive quinoline derivatives utilizing classical methods and novel developed reaction procedures .
-
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in bioorganic chemistry .
- Quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates .
-
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates .
-
- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Safety And Hazards
Propiedades
IUPAC Name |
quinolin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMQVSVRVORAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356393 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-5-ylmethanol | |
CAS RN |
16178-42-0 | |
| Record name | Quinolin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


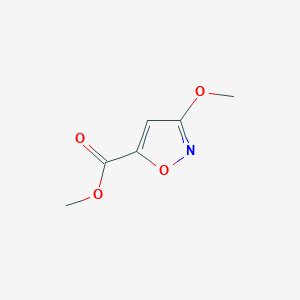
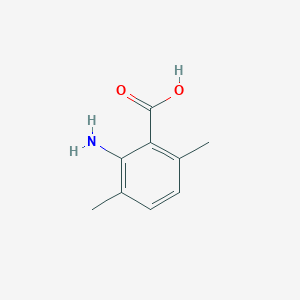

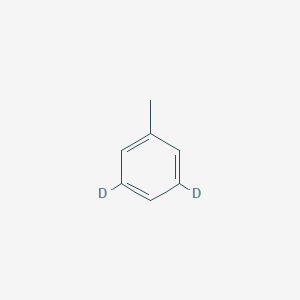
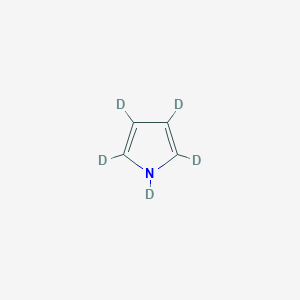
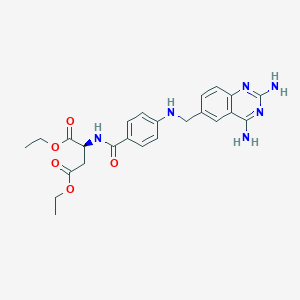
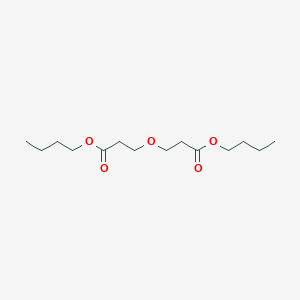
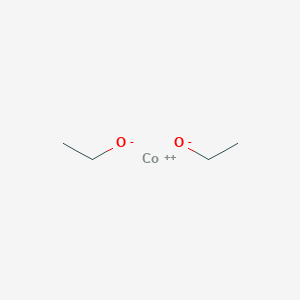
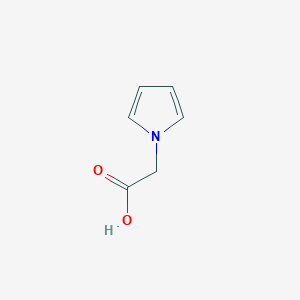
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
